molecular formula C12H15BrO2S B6225184 4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene CAS No. 2770358-82-0

4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene

Cat. No.: B6225184
CAS No.: 2770358-82-0
M. Wt: 303.2
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Description

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a bromine atom, a cyclopropoxy group, and a methoxyethylsulfanyl group attached to a benzene ring, makes it an important tool for organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:

    Bromination: Introduction of the bromine atom to the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyclopropoxylation: Addition of the cyclopropoxy group through a nucleophilic substitution reaction.

    Methoxyethylsulfanylation: Introduction of the methoxyethylsulfanyl group using thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated benzene derivatives.

    Substitution: Aminated or alkoxylated benzene derivatives.

Scientific Research Applications

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.

    Material Science: In the development of new materials with unique properties.

    Biological Studies: As a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the sulfanyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-cyclopropoxy-2-[(2-hydroxyethyl)sulfanyl]benzene: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    4-Bromo-1-cyclopropoxy-2-[(2-ethoxyethyl)sulfanyl]benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to the presence of the methoxyethylsulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

2770358-82-0

Molecular Formula

C12H15BrO2S

Molecular Weight

303.2

Purity

95

Origin of Product

United States

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